![molecular formula C15H23NO3 B7632001 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta agonists. It was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the athletic community as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Wirkmechanismus
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide works by activating the peroxisome proliferator-activated receptor delta, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in increased energy production and improved endurance.
Biochemical and Physiological Effects:
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, decreased inflammation, and improved cardiovascular function. It has also been shown to increase endurance and improve physical performance, making it a popular drug among athletes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide in lab experiments is its ability to improve endurance and physical performance, which makes it a useful tool for studying the effects of exercise and physical activity on various physiological and biochemical parameters. However, one of the limitations of using 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide is its potential to cause adverse effects, particularly in high doses or with prolonged use.
Zukünftige Richtungen
There are several future directions for research on 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide, including further studies on its potential therapeutic applications in metabolic and cardiovascular diseases, as well as its potential use in the prevention and treatment of cancer. There is also a need for more research on the long-term safety and efficacy of 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide, particularly in humans.
Synthesemethoden
The synthesis of 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide involves several steps, starting with the reaction of 4-methylpentanoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-hydroxy-1-phenylpropan-1-one to form the intermediate compound. The final step involves the reaction of the intermediate with hydroxylamine hydrochloride to form 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been studied for its potential use in the prevention of cardiovascular diseases and cancer.
Eigenschaften
IUPAC Name |
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-12(11-7-5-6-8-13(11)17)16-15(19)9-14(18)10(2)3/h5-8,10,12,14,17-18H,4,9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDCZMJNEHOSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC(=O)CC(C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.